L-Arginine acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

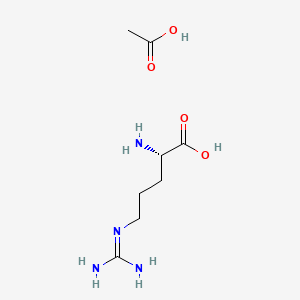

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBJWQQAAQSQPL-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072268 | |

| Record name | L-Arginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71173-62-1 | |

| Record name | Arginine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71173-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IMS9I1TBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of L-Arginine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Arginine acetate (C₈H₁₈N₄O₄). The information presented is collated from scientific literature to provide detailed experimental protocols and characterization data.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction where the basic amino acid L-Arginine is neutralized by acetic acid to form the corresponding salt. The reaction is typically carried out in an aqueous medium.

Experimental Protocol

The following protocol is a synthesis of methodologies described in the literature.[1][2]

Materials:

-

L-Arginine (reagent grade)

-

Glacial Acetic Acid (reagent grade)

-

Double-distilled water

Procedure:

-

Molar Equivalence: Weigh out equimolar amounts of L-Arginine and acetic acid.

-

Dissolution: In a suitable reaction vessel, dissolve the L-Arginine in double-distilled water.

-

Reaction: Slowly add the equimolar amount of acetic acid to the L-Arginine solution while stirring. The reaction is exothermic, and cooling may be applied if necessary.

-

pH Adjustment (Optional but Recommended): For optimal crystallization in subsequent steps, the pH of the resulting solution can be adjusted to approximately 6.[3]

-

Initial Purification (Optional): The solution can be treated with activated carbon to remove colored impurities. The solution is stirred with activated carbon for a specified time and then filtered to remove the carbon particles.

-

Product Isolation: The crude this compound is then isolated by crystallization, as detailed in the purification section below.

The chemical reaction is as follows:

(NH₂)NHCNH(CH₂)₃CH(NH₂)COOH + CH₃COOH → [(NH₂)₂CNH(CH₂)₃CH(NH₃)⁺][CH₃COO⁻][1]

Purification of this compound

The primary and most effective method for the purification of this compound is repeated recrystallization from an aqueous solution.[1] The goal is to obtain optically clear crystals, indicating high purity.

Purification by Recrystallization

Two common techniques for recrystallization are slow evaporation and slow cooling.

2.1.1. Slow Evaporation Method

Protocol:

-

Prepare a saturated or supersaturated solution of crude this compound in double-distilled water. Gentle heating can be used to aid dissolution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a crystallization dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the dish in a constant temperature environment, for example, at 30°C, and allow the solvent to evaporate slowly over several days to weeks.[3]

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry in a desiccator or under vacuum.

2.1.2. Slow Cooling Method

Protocol:

-

Prepare a saturated solution of crude this compound in double-distilled water at an elevated temperature (e.g., 45-55°C).

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature or below. A controlled cooling rate (e.g., 0.5°C per day) can yield larger and more well-defined crystals.[4]

-

Once crystallization is complete, collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Alternative Purification Method: Ion-Exchange Chromatography

While not as commonly cited for this compound specifically, ion-exchange chromatography is a powerful technique for the purification of amino acids, including L-Arginine.[5][6] This method can be employed to purify the L-Arginine starting material before the synthesis of the acetate salt to ensure a high-purity final product. The general principle involves the separation of L-Arginine from other amino acids and impurities based on its net charge at a specific pH.

Data Presentation

The following tables summarize the quantitative data for this compound reported in the literature.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₈N₄O₄ | [7] |

| Molecular Weight | 234.25 g/mol | [7] |

| Melting Point | ~200-221 °C | [4][8] |

| Thermal Stability | Stable up to ~200 °C | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [3] |

| UV Cut-off Wavelength | ~240-245 nm | [1][8] |

Table 1: Physicochemical Properties of this compound

| Parameter | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Unit Cell Dimensions | 9.209 | 5.234 | 13.221 | 114.4 | [1] |

Table 2: Crystallographic Data for this compound

Mandatory Visualizations

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

This compound Purification Workflow

Caption: Workflow for the purification of this compound via recrystallization.

References

- 1. ijert.org [ijert.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification of Arginine by Ion-Exchange Chromatographic from Cottonseed De-Oiled Cake: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]

- 7. Arginine acetate | C8H18N4O4 | CID 172746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of L-Arginine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes, including protein synthesis, immune function, and as a precursor for the signaling molecule nitric oxide (NO). Its salt forms are of significant interest in the pharmaceutical and biotechnology sectors for their potential to improve stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical properties of L-Arginine acetate, offering valuable data and methodologies for professionals in research and drug development.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in various scientific and industrial contexts. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₄O₄ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Melting Point | 222-225 °C | |

| Solubility in Water | Highly soluble | [2] |

| pKa | Data not available for the acetate salt. For L-Arginine: pK₁ (α-carboxyl) ≈ 2.17, pK₂ (α-amino) ≈ 9.04, pK₃ (guanidinium) ≈ 12.48 | [3][4] |

| Optical Rotation | Data not available for the acetate salt. For L-Arginine: [α]²⁰/D = +27.6° (c=8, in 6 M HCl) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound.

Solubility Determination (Gravimetric Method)

This protocol outlines the gravimetric method for determining the solubility of this compound in water at various temperatures.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of deionized water in a series of sealed vials.

-

Equilibration: Place the vials in a constant temperature water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is established, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Gravimetric Analysis: Transfer the withdrawn supernatant to a pre-weighed container. Evaporate the solvent completely in an oven at a suitable temperature (e.g., 70-80 °C) until a constant weight of the dried this compound is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constants (pKa) of this compound by titration with a strong acid and a strong base.

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small increments of the titrant. Record the pH after each addition. Continue the titration until the pH drops significantly.

-

Basic Titration: In a separate experiment, titrate a fresh sample of the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition until the pH rises significantly.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest portions of the titration curve). For a salt of a weak acid and weak base, the titration curve will show buffer regions corresponding to the pKa of the acidic and basic functional groups.

Optical Rotation Measurement (Polarimetry)

This protocol describes the measurement of the specific rotation of this compound using a polarimeter.

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of a suitable solvent (e.g., water or 6 M HCl) to obtain a solution of known concentration.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).

-

Measurement: Fill the polarimeter tube with the prepared this compound solution, ensuring no air bubbles are present in the light path. Place the tube in the polarimeter and measure the angle of rotation.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL. The temperature and the wavelength of the light used (commonly the sodium D-line, 589 nm) should also be reported.

-

Signaling Pathway and Experimental Workflow

L-Arginine and the mTOR Signaling Pathway

L-Arginine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6][7] The activation of mTOR by L-Arginine is crucial for many of its physiological effects.

Caption: L-Arginine activates the mTORC1 signaling pathway.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of a pharmaceutical salt like this compound.

Caption: Workflow for this compound Characterization.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 4. L(+)-Arginine CAS#: 74-79-3 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

L-Arginine Acetate: A Comprehensive Technical Guide to its Crystal Structure and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of L-Arginine acetate (LAA). The information presented herein is curated from peer-reviewed scientific literature to support research and development activities in materials science and pharmaceutical development.

Introduction

This compound is a salt formed from the reaction of the amino acid L-arginine with acetic acid. It has garnered significant interest, primarily as a nonlinear optical (NLO) material, due to its non-centrosymmetric crystal structure.[1] This property, coupled with its organic nature, makes it a promising candidate for applications in optoelectronics and photonics.[2] Understanding its crystal structure and physicochemical characteristics is paramount for its application and for the development of novel materials.

Crystal Structure and Crystallographic Data

This compound crystallizes in a monoclinic system with the space group P2₁.[3][4] This non-centrosymmetric space group is crucial for its second harmonic generation (SHG) capabilities.[1] The crystal structure reveals a head-to-tail arrangement of arginine molecules, facilitated by complexation with acetic acid.[4] A specific ion-pair interaction, involving electrostatic attraction and hydrogen bonds, occurs between the guanidyl group of L-arginine and the acetate ion.[4]

The unit cell parameters for this compound have been determined by single-crystal X-ray diffraction and are summarized in the table below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁ | [3][4] |

| a | 9.229(2) Å | [3][4] |

| b | 5.178(3) Å | [3] |

| c | 13.271(4) Å | [3][4] |

| β | 111.4(1)° | [4] |

| Z (molecules per unit cell) | 2 | [3] |

| Measured Density (dₘ) | 1.346 g/cm³ | [3] |

Physicochemical Characterization

The physicochemical properties of this compound have been extensively studied using various analytical techniques. These characterization methods provide insights into the material's thermal stability, molecular vibrations, and optical properties.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is employed to determine the thermal stability and decomposition profile of LAA. The material is found to be thermally stable up to approximately 200-221°C.[5][6][7]

| Thermal Property | Value | Reference |

| Melting Point | ~221 °C | [3] |

| Decomposition Temperature | > 200 °C | [6] |

| Thermal Stability | Stable up to 221 °C | [7] |

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the this compound molecule and to confirm the formation of the salt.

| Spectroscopic Data | Observation | Reference |

| FTIR Spectroscopy | ||

| N-H and C-H stretching | Broad envelope between 2500 and 3700 cm⁻¹ | [8] |

| NH stretching vibration | Intense absorption band at 3374 cm⁻¹ | [8] |

| Asymmetrical NH⁺ bending and torsional oscillation | Band at 2026 cm⁻¹ | [8] |

| C=O stretch of COO⁻ | Observed at 1691 cm⁻¹ | [8] |

| Symmetric and asymmetric stretching modes of COO⁻ | Peaks at 1501 and 1524 cm⁻¹ | [8] |

| UV-Visible Spectroscopy | ||

| UV Cut-off Wavelength | ~240 nm - 295 nm | [5] |

| Transparency Region | Good transparency in the entire visible region | [5][8] |

Nonlinear Optical (NLO) Properties

This compound is recognized for its significant nonlinear optical properties, particularly its ability to exhibit second harmonic generation (SHG). The SHG efficiency of LAA has been reported to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material.[5] Doping LAA with certain metal ions, such as Cu²⁺, has been shown to further enhance its SHG efficiency.[9]

Experimental Protocols

This section details the methodologies for the synthesis, crystal growth, and characterization of this compound, as compiled from various research articles.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of equimolar amounts of L-arginine and acetic acid in a suitable solvent, typically double-distilled water.[3][7]

Protocol: Synthesis of this compound

-

Dissolve one molar equivalent of L-arginine in double-distilled water.

-

To this solution, add one molar equivalent of acetic acid.

-

Stir the solution until the L-arginine is completely dissolved.[1]

-

The resulting solution contains the synthesized this compound salt.

-

For purification, the synthesized salt can be recrystallized multiple times.[3]

Single Crystal Growth

Single crystals of this compound are typically grown from its aqueous solution using slow evaporation or slow cooling methods.[3][5] The pH of the solution is a critical parameter, with optimal results often obtained at a pH of 6.[3][10]

Protocol: Crystal Growth by Slow Evaporation

-

Prepare a saturated aqueous solution of this compound at a constant temperature (e.g., 30 °C).[3][10]

-

Adjust the pH of the solution to the desired value (e.g., pH 6) using acetic acid or an appropriate base.[3]

-

Cover the container with a perforated lid to allow for slow evaporation of the solvent.

-

Maintain the setup at a constant temperature in a dust-free environment.

-

Harvest the grown crystals after a suitable period.

Protocol: Crystal Growth by Slow Cooling

-

Prepare a saturated aqueous solution of this compound at an elevated temperature (e.g., 45 °C).[3][7]

-

Insert a seed crystal into the solution.

-

Slowly cool the solution at a controlled rate (e.g., 0.5 °C/day) to a lower temperature (e.g., 28 °C).[3][7]

-

The crystal will grow as the solubility decreases with temperature.

-

Once the desired size is achieved, carefully remove the crystal from the solution.

Characterization Techniques

-

X-ray Diffraction (XRD): Single-crystal XRD is used to determine the crystal structure and unit cell parameters. Powder XRD is employed to confirm the crystalline nature and phase purity of the grown crystals.[5][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the functional groups present in the LAA crystal. The analysis is typically performed in the wavenumber range of 400-4000 cm⁻¹.[8][11]

-

UV-Visible Spectroscopy: The optical transmittance of the crystal is measured using a UV-Vis spectrophotometer in the wavelength range of approximately 200-1200 nm to determine the UV cut-off wavelength and the transparency window.[5][8]

-

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are performed to study the thermal stability and decomposition of the crystal. The sample is typically heated at a constant rate (e.g., 5-10 °C/min) in a nitrogen atmosphere.[6][8]

-

Second Harmonic Generation (SHG) Measurement: The NLO property of the crystal is confirmed by the Kurtz-Perry powder technique, where a high-intensity laser beam (e.g., Nd:YAG laser) is passed through the powdered sample, and the generation of a second harmonic signal is detected.[5]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of this compound.

Caption: Experimental workflow for the synthesis, growth, and characterization of this compound crystals.

Caption: Logical relationship between the crystal structure, properties, and applications of this compound.

References

- 1. Rapid crystallization of this compound on engineered surfaces using metal-assisted and microwave-accelerated evaporative crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-ray studies on crystalline complexes involving amino acids and peptides. VIII. Head-to-tail arrangement and a specific interaction in the crystal structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijert.org [ijert.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijert.org [ijert.org]

- 9. malayajournal.org [malayajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Solubility of L-Arginine Acetate

L-Arginine acetate, a salt of the semi-essential amino acid L-Arginine, is a compound of significant interest in pharmaceutical and biotechnological research. Its physicochemical properties, particularly its solubility in various solvents, are critical for its application in drug formulation, delivery, and manufacturing processes. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into the biologically relevant signaling pathways of its parent compound, L-Arginine.

Quantitative Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in solution and is crucial for developing viable formulations. Below is a summary of the available quantitative data on the solubility of this compound in different solvent systems.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 30 | 28.5 |

| Water | 35 | 30.2 |

| Water | 40 | 32.0 |

| Water | 45 | 33.8 |

| Water + Methanol | 30-45 | Nearly Constant |

| Water + Ethanol | 30-45 | Nearly Constant |

| Water + Acetone | 30-45 | Nearly Constant |

Data sourced from a study on the synthesis and characterization of this compound crystals.[1]

From the data, it is evident that water is the most suitable solvent for dissolving this compound, with solubility showing a positive correlation with temperature.[1] In contrast, the solubility in mixed solvents containing methanol, ethanol, or acetone is significantly lower and remains relatively constant with increasing temperature, making them less ideal for processes that rely on temperature-dependent solubility changes, such as crystallization by slow cooling.[1]

For comparative purposes, the solubility of the parent amino acid, L-Arginine, is presented below.

Table 2: Solubility of L-Arginine in Different Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 148.7 |

| Water | 25 | 182 |

| Water | 50 | 400 |

| Ethanol | - | Very slightly soluble/sparingly soluble |

| Ether | - | Insoluble |

Data compiled from various chemical and materials science databases.[2][3][4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following section outlines a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of an amino acid salt like this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Methodology: The Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. This ensures that a solid phase remains, indicating saturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker or on a stirrer set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 7 hours).[6] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. This step should be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Concentration Analysis:

-

Gravimetric Method: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated at a controlled temperature, and the container with the dried residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute.[1]

-

Spectroscopic/Chromatographic Method: The filtrate is appropriately diluted, and its concentration is determined using a pre-established calibration curve on an analytical instrument like a UV-Vis spectrophotometer or HPLC.[7][8]

-

-

Data Reporting: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Below is a graphical representation of a typical workflow for solubility determination.

Biological Relevance: L-Arginine Signaling Pathways

For drug development professionals, understanding the biological context of L-Arginine is crucial. L-Arginine is not merely a building block for proteins; it is a key substrate for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[9] The enzyme nitric oxide synthase (NOS) catalyzes the conversion of L-Arginine to NO and L-Citrulline.[10] This pathway is fundamental to processes such as vasodilation (widening of blood vessels), which influences blood pressure and flow.[9]

Furthermore, L-Arginine is involved in other significant metabolic and signaling pathways, including the activation of the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth, proliferation, and protein synthesis.[9][11][12]

The diagram below illustrates the simplified L-Arginine to Nitric Oxide signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 4. himedialabs.com [himedialabs.com]

- 5. L(+)-Arginine CAS#: 74-79-3 [m.chemicalbook.com]

- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of L-Arginine Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-arginine, a semi-essential amino acid, is a critical component in numerous physiological processes. In its acetate salt form, L-arginine serves as a readily available substrate for various enzymatic pathways, the most prominent of which is the synthesis of nitric oxide (NO). In vitro, the mechanism of action of L-arginine is multifaceted, extending beyond NO production to the modulation of complex signaling cascades that control cell growth, proliferation, survival, and metabolism. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for research and development.

Core Mechanism of Action: The L-Arginine-Nitric Oxide (NO) Pathway

The canonical mechanism of action for L-arginine in vitro is its role as the sole physiological substrate for the Nitric Oxide Synthase (NOS) family of enzymes.[1][2] This reaction is fundamental to cellular signaling in a multitude of biological systems.

Enzymatic Conversion

NOS enzymes catalyze the five-electron oxidation of a terminal guanidino nitrogen atom of L-arginine. This process yields nitric oxide (NO) and L-citrulline as co-products.[3][4] The reaction is complex, requiring several cofactors for efficient catalysis, including NADPH, flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and (6R)-5,6,7,8-tetrahydrobiopterin (H4B).[4][5]

There are three primary isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neural tissue, it participates in neurotransmission.[5]

-

Inducible NOS (iNOS or NOS2): Expression is induced by immunological stimuli like cytokines and endotoxins in cells such as macrophages. It produces large, sustained amounts of NO as part of the immune response.[5][6]

-

Endothelial NOS (eNOS or NOS3): Primarily located in vascular endothelial cells, where it regulates vascular tone and function.[5][7] The K_m of L-arginine for purified eNOS is approximately 2.9 μM.[8][9]

Additional In Vitro Signaling Pathways

Beyond NO synthesis, L-arginine actively modulates other key cellular signaling networks. These actions can be either dependent on or independent of NO production.

mTOR Pathway Activation for Protein Synthesis

L-arginine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, metabolism, and protein synthesis.[1][10] This activation can occur through NO-dependent and independent mechanisms.[11] In porcine trophectoderm cells and C2C12 myocytes, L-arginine treatment increases the phosphorylation of mTOR and its key downstream targets: ribosomal protein S6 kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein-1 (4EBP1).[11] This cascade ultimately enhances the rate of protein synthesis.[1][11]

Receptor-Mediated Signaling

L-arginine can function as an extracellular signaling molecule by binding to specific membrane receptors.

-

G-Protein Coupled Receptor (GPRC6A): In fibroblasts, L-arginine binds to GPRC6A, an amino acid sensing receptor.[12] This interaction triggers downstream activation of the ERK1/2, PI3K/Akt, and PKA signaling pathways, which are critical for promoting cell proliferation and survival.[10][12]

-

α-2 Adrenoceptors (α-2 AR): Due to structural similarities with α-2 AR ligands, L-arginine can bind to these receptors on endothelial cells.[8][13] This binding initiates a G-protein-mediated signal transduction cascade involving phospholipase C, leading to an increase in intracellular calcium and subsequent activation of eNOS.[8][13] This represents a mechanism for NO production that is independent of L-arginine's role as a substrate.

Anti-Oxidative and Anti-Apoptotic Pathways

In C2C12 myotube cells subjected to lipopolysaccharide (LPS)-induced stress, L-arginine demonstrates cytoprotective effects by mitigating oxidative stress and apoptosis.[14] This protection is mediated by the activation of Sirtuin 1 (SIRT1), which subsequently triggers two distinct downstream pathways:

-

SIRT1-Akt-Nrf2 Pathway: Enhances the expression and activity of antioxidant enzymes.[14]

-

SIRT1-FOXO3a Pathway: Maintains mitochondrial membrane potential and reduces the expression of mitochondria-associated apoptotic proteins.[14]

Quantitative Data Summary

The in vitro effects of L-arginine are concentration-dependent. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell Type / System | Significance | Citation(s) |

| K_m for eNOS | 2.9 μM | Purified endothelial NOS | Substrate affinity for the enzyme. | [8][9] |

| iNOS Activity (K_half-max) | 60 μM | Cytokine-activated rat aortic endothelial cells | Concentration for half-maximal iNOS activity. | [6] |

| Proliferation | 6 mM | Fibroblasts | Significantly enhanced cell proliferation. | [12] |

| Protein Synthesis | 100 - 350 μM | Porcine trophectoderm (pTr2) cells | Dose-dependent increase in protein synthesis. | |

| Anti-Oxidative Effects | 0.5 - 5 mM | C2C12 myotube cells | Attenuated LPS-induced oxidative stress. | [14] |

| NO Production (Acute) | 0.5 mM (30 min) | Human endothelial cells | Enhanced NO production. | [15] |

| Endothelial Senescence (Chronic) | 0.5 mM (7 days) | Human endothelial cells | Caused cellular senescence and eNOS-uncoupling. | [15] |

| Monocyte Adhesion | 100 - 1000 μM | Human umbilical vein endothelial cells (HUVECs) | Reduced monocyte adhesion to endothelium. | [16] |

Experimental Protocols

A fundamental technique for studying the L-arginine-NO pathway is the quantification of NOS activity. The Griess reaction, which measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, is a widely used colorimetric method.[5][17]

Protocol: In Vitro NOS Activity Assay (Griess Reaction)

Principle: This assay quantifies nitrite concentration in a biological sample. In a two-step diazotization reaction, Griess reagents convert nitrite into a purple-colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Cell or tissue lysates (source of NOS enzyme)

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Reaction Mix: L-arginine (substrate), NADPH, H4B, FAD, FMN (cofactors)

-

Sodium Nitrite (NaNO₂) stock solution for standard curve

-

Griess Reagent 1: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Griess Reagent 2: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

Procedure:

-

Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the sodium nitrite stock solution in NOS Assay Buffer. Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Sample Preparation: Prepare cell or tissue lysates according to standard laboratory protocols. The total protein concentration should be determined to normalize NOS activity.

-

Reaction Setup: In separate wells, add the following:

-

Sample Wells: 50 µL of lysate and 40 µL of Reaction Mix.

-

Blank Well: 50 µL of NOS Assay Buffer and 40 µL of Reaction Mix.

-

-

Enzyme Reaction Initiation: Add 10 µL of purified NOS enzyme solution or an equivalent volume of buffer to initiate the reaction in all wells except the standards and blank. The final volume should be 100 µL.

-

Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be optimized to ensure the reaction proceeds within the linear range.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent 1 to all wells (standards, samples, blank).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 to all wells.

-

Incubate for another 5-10 minutes at room temperature, protected from light, allowing the purple color to develop.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Subtract the blank absorbance from all readings. Plot the standard curve of absorbance versus nitrite concentration. Use the linear regression equation from the standard curve to calculate the nitrite concentration produced in the sample wells. Normalize this value to the amount of protein in the lysate and the incubation time to express NOS activity (e.g., in pmol/min/mg protein).

Conclusion

The in vitro mechanism of action of L-arginine acetate is dominated by the activity of the L-arginine moiety. It serves not only as the indispensable substrate for nitric oxide synthesis via NOS enzymes but also as an extracellular and intracellular signaling molecule that directly influences pathways controlling protein synthesis, cell proliferation, and cellular stress responses. Understanding these diverse, concentration-dependent mechanisms is crucial for designing and interpreting in vitro studies and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of L-arginine on the vitality of spermatozoa is primarily through increased biosynthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Critical role of L-arginine in endothelial cell survival during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. JCI - An experiment of nature: genetic l-arginine deficiency and NO insufficiency [jci.org]

- 10. mdpi.com [mdpi.com]

- 11. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]

- 16. L-arginine reduces human monocyte adhesion to vascular endothelium and endothelial expression of cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of L-Arginine Acetate in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathophysiology. Its synthesis, catalyzed by nitric oxide synthases (NOS), is critically dependent on the availability of the substrate, L-arginine. This technical guide provides an in-depth exploration of the role of L-arginine, with a specific focus on L-arginine acetate, in the intricate pathways of nitric oxide production. We will delve into the core biochemical mechanisms, the kinetics of NOS isoforms, and the modulatory effects of the acetate counter-ion. Furthermore, this guide furnishes detailed experimental protocols for the quantification of key molecules in the NO synthesis pathway and presents visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The L-Arginine-Nitric Oxide Pathway

The discovery of the L-arginine-nitric oxide pathway revolutionized our understanding of intercellular communication and homeostatic regulation.[1] Nitric oxide, a transient and highly reactive gaseous molecule, is synthesized from the terminal guanidino nitrogen atom of L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] This conversion also yields L-citrulline as a co-product.[2] The L-arginine-NO pathway is integral to a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[3] Consequently, dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, such as hypertension, atherosclerosis, and neurodegenerative disorders.

There are three main isoforms of NOS, each with distinct localization and regulatory mechanisms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal signaling.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, in response to inflammatory stimuli. iNOS produces large, sustained amounts of NO as part of the immune response.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, eNOS is responsible for the production of NO that regulates vascular tone and blood pressure.

All three isoforms utilize L-arginine as their primary substrate, highlighting the central role of this amino acid in NO-mediated physiological and pathological processes.

The Biochemical Pathway of Nitric Oxide Synthesis

The enzymatic conversion of L-arginine to nitric oxide is a two-step oxidative process that occurs within the active site of the NOS enzyme. The reaction requires several cofactors, including nicotinamide adenine dinucleotide phosphate (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4).[4]

The process can be summarized as follows:

-

Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA). This reaction is catalyzed by the oxygenase domain of NOS and requires molecular oxygen and electrons transferred from NADPH via the reductase domain.

-

Oxidation of NOHA: The enzyme-bound NOHA is then oxidized to yield L-citrulline and nitric oxide. This second step also consumes molecular oxygen and NADPH.[2]

The overall stoichiometry of the reaction is:

L-arginine + 1.5 NADPH + 2 O₂ → L-citrulline + Nitric Oxide + 1.5 NADP⁺ + 2 H₂O

Diagram: Nitric Oxide Synthesis Pathway

Caption: The enzymatic conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase (NOS).

The Role of the Acetate Counter-Ion

L-arginine is often supplied as a salt, such as L-arginine hydrochloride or this compound, to improve its stability and solubility. While the hydrochloride salt is common in supplementation, the acetate form presents an interesting and potentially significant modulatory role in nitric oxide synthesis.

Research has indicated that acetate itself can influence NOS activity and NO production. Studies have shown that acetate can lead to an increase in NOS activity in endothelial cells.[4][5] This effect may be mediated through the induction of cyclic AMP (cAMP), a known powerful stimulus of NOS.[4] Furthermore, acetate has been observed to increase the expression of inducible NOS (iNOS) mRNA.[4] Another potential mechanism involves the acetylation of the NOS enzyme, which could modulate its activity.[6]

Therefore, when using this compound, it is plausible that the acetate counter-ion could contribute to an enhanced or altered nitric oxide production profile compared to other salt forms of L-arginine. This potential synergistic or additive effect warrants further investigation in specific experimental contexts.

Quantitative Data on L-Arginine and NOS Kinetics

The efficiency of L-arginine as a substrate for the different NOS isoforms can be described by the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), and a lower Km indicates a higher affinity of the enzyme for the substrate.

| NOS Isoform | Species | Km for L-arginine (μM) | Reference(s) |

| nNOS | Bovine | 2.0–3.3 | [7] |

| Rat | 1.5–14 | [7] | |

| Human | 1.5–6.0 | [7] | |

| iNOS | Murine | 2.3–14 | [7] |

| Rat | 19–32 | [7] | |

| Human | 2.2–22 | [7] | |

| eNOS | Bovine | 3.0–5.0 | [7] |

| Human | 0.9–4.4 | [7] |

This table summarizes a range of reported Km values, which can vary depending on the experimental conditions and purity of the enzyme preparation.

Detailed Experimental Protocols

Accurate and reproducible quantification of the components of the L-arginine-NO pathway is essential for research in this field. The following section provides detailed methodologies for key experiments.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a colorimetric method for the determination of NOS activity by measuring the conversion of L-arginine to L-citrulline and the subsequent detection of nitric oxide.

Materials:

-

NOS Assay Buffer

-

NOS Substrate (L-arginine)

-

NOS Cofactors (NADPH, FAD, FMN, BH4, Calmodulin)

-

Nitrate Reductase

-

Griess Reagents (Reagent 1 and Reagent 2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Cell or tissue lysates

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in cold NOS Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add the appropriate volume of cell/tissue lysate.

-

Initiate Reaction: Add the NOS substrate and cofactors to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for NO production.

-

Nitrate Reduction: Add nitrate reductase to each well to convert any nitrate produced back to nitrite. Incubate as recommended by the manufacturer.

-

Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple/magenta color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.

Diagram: NOS Activity Assay Workflow

Caption: A stepwise workflow for determining nitric oxide synthase (NOS) activity using a colorimetric assay.

Quantification of L-Arginine and L-Citrulline by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the simultaneous quantification of L-arginine and its metabolic product, L-citrulline.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a gradient of sodium acetate buffer and methanol/acetonitrile)

-

Derivatizing agent (e.g., o-phthalaldehyde, OPA)

-

Standards for L-arginine and L-citrulline

-

Plasma, serum, or cell culture supernatant samples

Procedure:

-

Sample Preparation: Deproteinize samples by adding a precipitating agent (e.g., perchloric acid or methanol) followed by centrifugation.

-

Derivatization: Mix the deproteinized sample with the OPA derivatizing reagent to form fluorescent derivatives of the amino acids.

-

Injection: Inject the derivatized sample into the HPLC system.

-

Chromatographic Separation: Separate L-arginine and L-citrulline on the C18 column using a defined mobile phase gradient.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 455 nm emission for OPA derivatives).

-

Quantification: Determine the concentrations of L-arginine and L-citrulline by comparing the peak areas of the samples to those of known standards.[2]

Signaling Pathways and Logical Relationships

The L-arginine-NO pathway is intricately linked with other cellular signaling cascades. The availability of L-arginine is a critical regulatory point.

Regulation of L-Arginine Availability

The intracellular concentration of L-arginine is maintained through a combination of de novo synthesis, protein breakdown, and transport from the extracellular space. Cationic amino acid transporters (CATs) are primarily responsible for the uptake of L-arginine into the cell.[8] The activity and expression of these transporters can be modulated by various stimuli, including inflammatory cytokines.

Furthermore, the enzyme arginase competes with NOS for the common substrate L-arginine, converting it to ornithine and urea.[9] The relative activities of NOS and arginase can therefore significantly influence the amount of L-arginine available for NO production.

Diagram: Regulation of Intracellular L-Arginine

Caption: Factors influencing the intracellular concentration of L-arginine, the substrate for nitric oxide synthesis.

Conclusion

This compound serves as a crucial substrate for nitric oxide synthesis, with the L-arginine moiety being the direct precursor for NO production by all NOS isoforms. The acetate counter-ion may play a secondary, yet potentially significant, role by modulating NOS activity and expression, thereby offering a possible advantage over other salt forms of L-arginine. A thorough understanding of the biochemical pathways, enzyme kinetics, and regulatory mechanisms, coupled with robust experimental methodologies, is paramount for researchers and drug development professionals aiming to modulate the L-arginine-NO pathway for therapeutic benefit. The data and protocols presented in this technical guide provide a solid foundation for advancing research and development in this critical area of cellular signaling and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetate intolerance is mediated by enhanced synthesis of nitric oxide by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vinegar intake enhances flow-mediated vasodilatation via upregulation of endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calreticulin transacetylase mediates the acetylation of nitric oxide synthase by polyphenolic acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. L-arginine uptake by cationic amino acid transporter 2 is essential for colonic epithelial cell restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Arginine Acetate Degradation Pathways in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginine, a semi-essential amino acid, is a critical component in numerous physiological processes. Its metabolic fate is governed by several key enzymatic pathways, leading to the production of a diverse array of bioactive molecules. L-arginine is often formulated as a salt, such as L-arginine acetate, to enhance its stability and solubility. This technical guide provides a comprehensive overview of the core degradation pathways of the L-arginine molecule in biological systems. While specific kinetic data for this compound is limited in the current scientific literature, this guide will focus on the well-established metabolism of L-arginine, with a discussion on the potential influence of the acetate counter-ion.

Core Degradation Pathways of L-Arginine

The metabolic degradation of L-arginine is primarily orchestrated by four major enzymatic pathways:

-

The Arginase Pathway: This pathway involves the hydrolysis of L-arginine to L-ornithine and urea, catalyzed by the arginase enzyme. L-ornithine is a precursor for the synthesis of polyamines and proline.[1][2]

-

The Nitric Oxide Synthase (NOS) Pathway: Nitric oxide synthases convert L-arginine into nitric oxide (NO) and L-citrulline. NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][4]

-

The Arginine Decarboxylase (ADC) Pathway: This pathway leads to the formation of agmatine and carbon dioxide from L-arginine. Agmatine is a neuromodulator and a precursor for polyamine synthesis.[5][6]

-

The Creatine Synthesis Pathway: L-arginine is a key substrate for the synthesis of creatine, an essential molecule for energy metabolism in muscle and brain tissues. This process is initiated by arginine:glycine amidinotransferase (AGAT).[7][8][9]

The interplay between these pathways is complex and tissue-specific, regulating the bioavailability of L-arginine for various physiological functions.

Quantitative Data on Enzyme Kinetics

The efficiency of each degradation pathway is determined by the kinetic parameters of the respective enzymes. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the key enzymes involved in L-arginine metabolism. It is important to note that these values are for L-arginine as the substrate, as specific data for this compound is not extensively available.

| Enzyme | Substrate | Km Value | Vmax Value | Organism/Tissue | Reference(s) |

| Arginase I (Rat Liver) | L-Arginine | 0.94 mM - 1.58 mM | 69.4 - 71.3 µmol/min per g of liver | Rat Liver | [3] |

| Arginase (Buffalo Liver) | L-Arginine | 2 mM | Not Specified | Buffalo Liver | [10] |

| Arginase (Vigna catjang cotyledon) | L-Arginine | 42 mM | Not Specified | Plant | [10] |

| Nitric Oxide Synthase (eNOS) | L-Arginine | ~3 µmol/L | Not Specified | Endothelial Cells | [11] |

| Arginine Decarboxylase (E. coli) | L-Arginine | 0.63 mM | 0.21 s⁻¹ | Escherichia coli | [12] |

| Arginine Decarboxylase (C. pneumoniae) | L-Arginine | 5.0 mM | 6.9 s⁻¹ | Chlamydophila pneumoniae | [5] |

Influence of the Acetate Counter-Ion

While direct comparative studies on the enzymatic degradation of this compound are scarce, the acetate ion itself can influence biological processes. Acetate can modulate the activity of nitric oxide synthase (NOS). For instance, studies have shown that acetate can increase NOS activity in endothelial cells.[13][14] Conversely, other research indicates that acetate can suppress lipopolysaccharide-stimulated nitric oxide production in primary rat microglia.[15] The impact of the acetate counter-ion on the kinetics of other L-arginine metabolizing enzymes remains an area for further investigation. From a formulation perspective, the choice of counter-ion can affect the stability of L-arginine solutions.[16] Aqueous solutions of L-arginine are alkaline and can absorb carbon dioxide from the atmosphere, which may be buffered by the presence of acetate.[17]

Signaling Pathway Diagrams

References

- 1. tandfonline.com [tandfonline.com]

- 2. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of an Acid-Dependent Arginine Decarboxylase Enzyme from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine decarboxylase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Creatine - Wikipedia [en.wikipedia.org]

- 10. Guanidinoacetic acid in human nutrition: Beyond creatine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Acetate intolerance is mediated by enhanced synthesis of nitric oxide by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetate Suppresses Lipopolysaccharide-stimulated Nitric Oxide Production in Primary Rat Microglia but not in BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Decomposition of L-Arginine Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of L-Arginine acetate (L-Arg·HOAc). Understanding the thermal behavior of this salt is critical for its handling, storage, and application in pharmaceutical development, where it is often used as a stabilizing excipient for therapeutic proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant processes to offer a practical resource for laboratory and development settings.

Thermal Stability Profile

This compound is a salt formed from the basic amino acid L-Arginine and the weak organic acid, acetic acid. Its thermal stability is a crucial parameter for determining appropriate storage conditions and assessing its suitability for manufacturing processes that may involve heat, such as lyophilization or spray drying.

Studies employing thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have established that this compound is thermally stable up to approximately 200°C.[1][2] Beyond this temperature, the compound begins to undergo decomposition. The absence of any significant weight loss below this temperature indicates that the crystalline form of this compound is anhydrous.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been investigated using various analytical techniques. The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) from multiple studies.

| Parameter | Study 1 | Study 2 | Study 3 |

| Thermal Stability Limit | ~200°C[1][2] | ~202-208°C | Stable up to 200°C |

| Decomposition Onset | Starts at 200°C[1] | Around 200°C | Begins just above 200°C[1] |

| Major Weight Loss Region | Between 200°C and 300°C[1] | Not specified | Not specified |

| DTA Endothermic Peak | Not specified | 202°C | Not specified |

Table 1: Summary of Thermal Decomposition Parameters for this compound

| Analysis Technique | Heating Rate | Atmosphere | Temperature Range | Key Findings | Reference |

| TGA/DTA | 5°C/min | Nitrogen | 25°C to 550°C | Major weight loss observed between 200°C and 300°C.[1] | [1] |

| TGA | 10°C/min | Nitrogen | 25°C to 550°C | A single sharp weight loss starts at 200°C.[1] | [1] |

Table 2: Experimental Conditions and Key Findings from Thermal Analyses of this compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of thermal analysis data. The following sections outline typical experimental protocols for TGA, DTA, and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of this compound crystal (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in the TGA furnace. An inert atmosphere is established by purging with nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 550°C) at a constant heating rate (e.g., 5°C/min or 10°C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine melting point, phase transitions, and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10°C/min).

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The data is plotted as a DSC thermogram (heat flow vs. temperature).

Decomposition Pathway

While detailed mechanistic studies on the thermal decomposition of this compound are limited, the decomposition is expected to proceed through a multi-step process involving the breakdown of both the L-Arginine and acetate components.

Based on the thermal decomposition of L-Arginine and other amino acids, the initial decomposition steps likely involve the loss of water and ammonia. The guanidinium group of arginine is a potential source of ammonia and other nitrogen-containing compounds upon heating. The acetate moiety may decompose to produce carbon dioxide, methane, and other small molecules.

A proposed logical relationship for the decomposition is as follows:

Note: This is a generalized pathway. The exact decomposition products and their relative abundances would require further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Conclusion

This compound exhibits good thermal stability up to approximately 200°C, making it a suitable excipient for many pharmaceutical applications. Its decomposition is a complex process that occurs at temperatures above 200°C, involving the evolution of water, ammonia, and other gaseous products. The provided data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound. For critical applications, it is recommended to perform specific thermal analysis under the conditions relevant to the intended process to obtain precise stability and decomposition data.

References

L-Arginine Acetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 71173-62-1 Molecular Formula: C₈H₁₈N₄O₄

L-Arginine acetate, the salt resulting from the reaction of the amino acid L-arginine with acetic acid, is a compound of significant interest in various scientific and pharmaceutical fields. This technical guide provides an in-depth overview of its chemical properties, biological roles, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Analysis

This compound is a white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71173-62-1 | [1] |

| Molecular Formula | C₈H₁₈N₄O₄ | [1] |

| Alternate Molecular Formula | C₆H₁₄N₄O₂·C₂H₄O₂ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [1] |

Crystallographic studies have been conducted to elucidate the three-dimensional structure of this compound crystals. These studies are particularly relevant in the field of nonlinear optics (NLO), where the material shows potential.[2][3]

| Unit Cell Parameter | Value | Reference |

| a | 9.209 Å | [2] |

| b | 5.234 Å | [2] |

| c | 13.221 Å | [2] |

| Volume (V) | 637.250 ų | [2] |

Core Biological Role: The Nitric Oxide Pathway

The primary biological significance of L-arginine, and by extension this compound, lies in its role as the direct precursor to nitric oxide (NO), a critical signaling molecule in numerous physiological processes. The conversion of L-arginine to NO and L-citrulline is catalyzed by the enzyme nitric oxide synthase (NOS).

This pathway is fundamental to vasodilation, the process of widening blood vessels, which leads to improved blood flow. This mechanism underlies many of the therapeutic applications being investigated for L-arginine supplementation.

Figure 1: The L-Arginine-Nitric Oxide Signaling Pathway.

Involvement in Cellular Metabolism and Growth: The mTOR Signaling Pathway

Beyond nitric oxide synthesis, L-arginine is also a key regulator of cellular metabolism and growth through its influence on the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central kinase that integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis, cell proliferation, and autophagy.

Figure 2: L-Arginine's Role in Activating the mTOR Signaling Pathway.

Applications in Drug Development

Cardiovascular and Endothelial Function

Given its role in NO production, L-arginine supplementation has been investigated for its potential to improve endothelial function. Several clinical trials have explored the effects of oral L-arginine on vasodilation in various patient populations.

| Study Population | L-Arginine Dosage | Outcome on Flow-Mediated Dilatation (FMD) | Reference |

| Patients with essential hypertension | Not specified | Significant improvement in FMD | [4] |

| Healthy postmenopausal women | 9 g/day for 1 month | No significant change in FMD | [5] |

| Patients post-stent implantation | 6 g/day (oral) after initial IV infusion | Favorable changes in biochemical markers but no decrease in in-stent reocclusion | [6] |

Protein Formulation and Stability

L-Arginine and its salts, including the acetate form, are utilized as excipients in therapeutic protein formulations. They have been shown to enhance protein refolding, suppress aggregation, and reduce the viscosity of high-concentration protein solutions.[7] The stabilizing effect can be anion-dependent, with arginine acetate demonstrating an improvement in the thermal stability of certain antibodies.[7]

| Protein | L-Arginine Salt | Effect on Stability | Reference |

| IgG1 mAb | Arginine acetate | Improved thermal stability | [7] |

| Various proteins | Arginine salts | Suppression of aggregation and reduction of viscosity | [7] |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A precise and economical reverse-phase HPLC method can be developed for the quantification of L-arginine in pharmaceutical formulations.

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., 500 mg of octane sulfonic acid in 1000 ml of phosphate buffer, pH 3.5) and an organic solvent like acetonitrile (e.g., 920:80 v/v).[8]

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 215 nm

-

Sample Preparation: Accurately weigh a sample equivalent to 1500 mg of L-Arginine, dissolve in 70 ml of buffer solution with sonication, and make up the volume to 100 ml. Further dilute 10 ml of this solution to 100 ml with the buffer solution.[8]

-

Standard Preparation: Prepare a standard solution of L-Arginine working standard (e.g., 150 mg in 100 ml of buffer).[8]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and compare the peak areas to determine the concentration of L-Arginine.

Figure 3: General Workflow for HPLC Analysis of this compound.

Synthesis and Crystal Growth of this compound

For studies requiring crystalline this compound, single crystals can be grown from an aqueous solution.

-

Synthesis: Dissolve equimolar amounts of L-arginine and acetic acid in double-distilled water.[1]

-

Crystallization: Employ the slow evaporation technique at a constant temperature (e.g., 30 °C). The pH of the solution can be adjusted (a pH of 6 has been found to be optimal) to obtain high-quality crystals.[1]

-

Characterization: The grown crystals can be characterized by various techniques including X-ray diffraction (XRD) for structural analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and thermal analysis (thermogravimetric analysis and differential thermal analysis) to determine thermal stability.[2][3]

Conclusion

This compound is a multifaceted compound with important implications for both fundamental research and pharmaceutical development. Its role as a nitric oxide precursor continues to be a major area of investigation for cardiovascular applications, while its utility as a protein-stabilizing excipient is of growing importance in the biopharmaceutical industry. The experimental methodologies outlined in this guide provide a foundation for researchers to further explore the properties and applications of this versatile molecule.

References

- 1. Synthesis, Growth, and Characterization of this compound Crystal: A Potential NLO Material | Semantic Scholar [semanticscholar.org]

- 2. ijert.org [ijert.org]

- 3. researchgate.net [researchgate.net]

- 4. Oral L-arginine improves endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of oral L-arginine on endothelium-dependent vasodilation and markers of inflammation in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of L-arginine supplementation on endothelial function after stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijirt.org [ijirt.org]

Methodological & Application

L-Arginine Acetate as a Protein Crystallization Additive: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction